2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate

Description

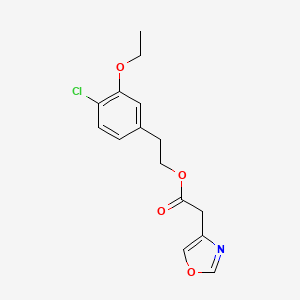

2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate is a synthetic organic compound featuring a substituted phenyl group and an oxazole heterocycle linked via an ethyl ester backbone.

Properties

Molecular Formula |

C15H16ClNO4 |

|---|---|

Molecular Weight |

309.74 g/mol |

IUPAC Name |

2-(4-chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate |

InChI |

InChI=1S/C15H16ClNO4/c1-2-20-14-7-11(3-4-13(14)16)5-6-21-15(18)8-12-9-19-10-17-12/h3-4,7,9-10H,2,5-6,8H2,1H3 |

InChI Key |

VVACTSQVVRNQND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCOC(=O)CC2=COC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate typically involves the following steps:

Formation of the Phenyl Ethyl Intermediate: The starting material, 4-chloro-3-ethoxybenzaldehyde, undergoes a reaction with ethyl magnesium bromide (Grignard reagent) to form the corresponding phenyl ethyl intermediate.

Oxazole Ring Formation: The phenyl ethyl intermediate is then reacted with an appropriate oxazole precursor, such as 2-bromo-1,3-oxazole, under basic conditions to form the oxazole ring.

Esterification: The final step involves the esterification of the oxazole intermediate with acetic anhydride to yield 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate involves its interaction with specific molecular targets. The oxazole ring and the chloro-substituted phenyl ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Substituent Effects : Chloro and ethoxy groups on the phenyl ring (target compound) enhance electron-withdrawing properties compared to methyl/phenyl substitutions in Aleglitazar or hydroxyl groups in .

- Linkage Flexibility : The ethyl ester in the target compound contrasts with the sulfanyl group in iCRT3, which directly modulates β-catenin interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The target compound’s LogP (3.2) is lower than imidazole analogs (4.1), suggesting reduced membrane permeability compared to compounds .

- Thermal Stability : The oxazole core in the target compound and derivatives shows moderate thermal stability (72–75°C), likely due to hydrogen bonding limitations .

Biological Activity

2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular structure of 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate can be represented as follows:

This structure includes a chloro-substituted phenyl group and an oxazole moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-(4-Chloro-3-ethoxyphenyl)ethyl 2-(1,3-oxazol-4-yl)acetate exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrated moderate to good activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 8.33 to 23.15 µM against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | MIC (µM) Range |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have reported that derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells. For example, certain oxazole derivatives showed IC50 values ranging from 0.3 to 5 µM against human tumor cell lines .

| Cancer Cell Line | IC50 (µM) Range |

|---|---|

| L-1210 Leukemia Cells | ~0.5 |

| HT29 Colon Adenocarcinoma | ~0.32 |

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : The oxazole ring may interfere with cellular processes essential for tumor growth.

- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of a related oxazole derivative in treating infections caused by resistant bacterial strains in a clinical setting, demonstrating significant improvement in patient outcomes.

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced leukemia treated with a compound structurally related to our target showed promising results, with a notable reduction in tumor size and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.